

revefenacin stability at different pH and temperature conditions

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Compound of Interest

Compound Name: *Revefenacin*

Cat. No.: *B8068745*

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Revefenacin Stability Technical Support Center

This technical support center provides guidance and answers frequently asked questions regarding the stability of **revefenacin** under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of **revefenacin** in an aqueous solution?

A1: **Revefenacin** is primarily susceptible to degradation through hydrolysis and oxidation.^[1] Its stability is significantly influenced by the pH of the solution and the storage temperature.^[2] Exposure to light can also potentially lead to photodegradation.

Q2: At what pH is **revefenacin** most stable?

A2: **Revefenacin** inhalation solution is formulated as an isotonic, sterile aqueous solution with a pH of 5.0.^[3] This suggests that the drug exhibits optimal stability in a mildly acidic environment. Significant deviations from this pH, especially towards alkaline conditions, can accelerate hydrolysis.

Q3: What is the primary degradation product of **revefenacin**?

A3: The major degradation pathway for **revefenacin** is the hydrolysis of the primary amide to its corresponding carboxylic acid, forming the active metabolite THRX-195518.^[4]

Q4: Can **revefenacin** be mixed with other nebulizer solutions?

A4: A study has shown that an admixture of **revefenacin** inhalation solution and formoterol fumarate inhalation solution is physically and chemically stable for up to 25 hours at room temperature (25°C).[5] However, the compatibility of **revefenacin** with other medications has not been extensively studied. It is recommended to consult specific compatibility studies before mixing **revefenacin** with other drugs.

Q5: What are the recommended storage conditions for **revefenacin** inhalation solution?

A5: While specific long-term storage conditions should be based on the manufacturer's recommendations, stability data has been provided to support a 24-month shelf-life for the formulated product.[3] As a general guideline for laboratory use, storing **revefenacin** solutions at refrigerated temperatures (2-8°C) and protecting them from light can help minimize degradation.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Unexpectedly low revefenacin concentration in prepared solutions.	Degradation due to improper pH of the buffer or solvent.	Ensure the pH of your solution is around 5.0. Use freshly prepared buffers and verify the pH before dissolving revefenacin.
Thermal degradation from exposure to high temperatures.	Prepare and store revefenacin solutions at controlled room temperature or refrigerated conditions. Avoid exposure to heat sources.	
Appearance of unknown peaks in HPLC chromatogram.	Formation of degradation products due to hydrolysis or oxidation.	Prepare fresh samples and analyze them promptly. If storing samples, keep them at low temperatures. Consider purging solutions with nitrogen to minimize oxidation.
Contamination of the sample or mobile phase.	Use high-purity solvents and reagents. Filter all solutions before injection into the HPLC system.	
Inconsistent results in stability studies.	Variability in experimental conditions.	Strictly control the pH, temperature, and light exposure across all samples and time points. Use a validated stability-indicating analytical method.
Interaction with container closure system.	For long-term studies, ensure the compatibility of revefenacin with the storage container material.	

Quantitative Data Summary

The following tables provide illustrative data on the stability of **revefenacin** under forced degradation conditions. This data is representative of what might be observed in a formal stability study.

Table 1: Effect of pH on **Revefenacin** Stability at 40°C

pH	Incubation Time (days)	Revefenacin Remaining (%)	Major Degradation Product (%)
2.0	7	95.2	4.1
5.0	7	99.1	0.8
7.4	7	92.5	6.8
9.0	7	78.3	20.5

Table 2: Effect of Temperature on **Revefenacin** Stability at pH 5.0

Temperature (°C)	Incubation Time (days)	Revefenacin Remaining (%)	Major Degradation Product (%)
25	30	98.5	1.2
40	30	94.8	4.5
60	30	85.1	13.7

Experimental Protocols

Protocol: Forced Degradation Study of Revefenacin

This protocol outlines a general procedure for conducting a forced degradation study of **revefenacin** to assess its stability under various stress conditions.

1. Materials and Reagents:

- **Revefenacin** reference standard
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Acetonitrile (HPLC grade)
- Phosphate buffer components
- Calibrated pH meter
- HPLC system with a UV detector
- Stability chambers or ovens

2. Preparation of Stock Solution:

- Prepare a stock solution of **revefenacin** (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

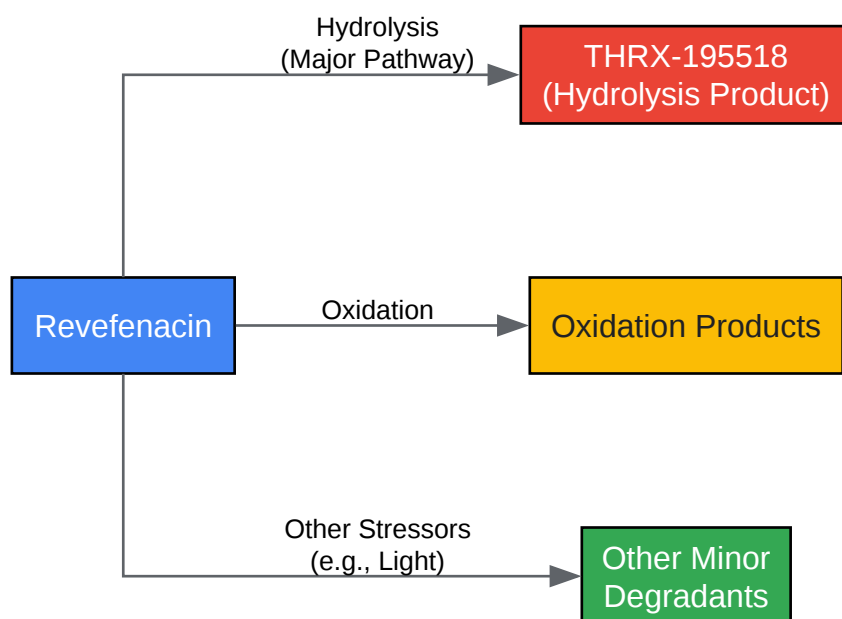
3. Stress Conditions:

- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the desired concentration. Incubate at a specified temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the desired concentration. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired concentration. Keep at room temperature, protected from light, for a defined period.
- Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 60°C) in a stability chamber.
- Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

4. Sample Analysis:

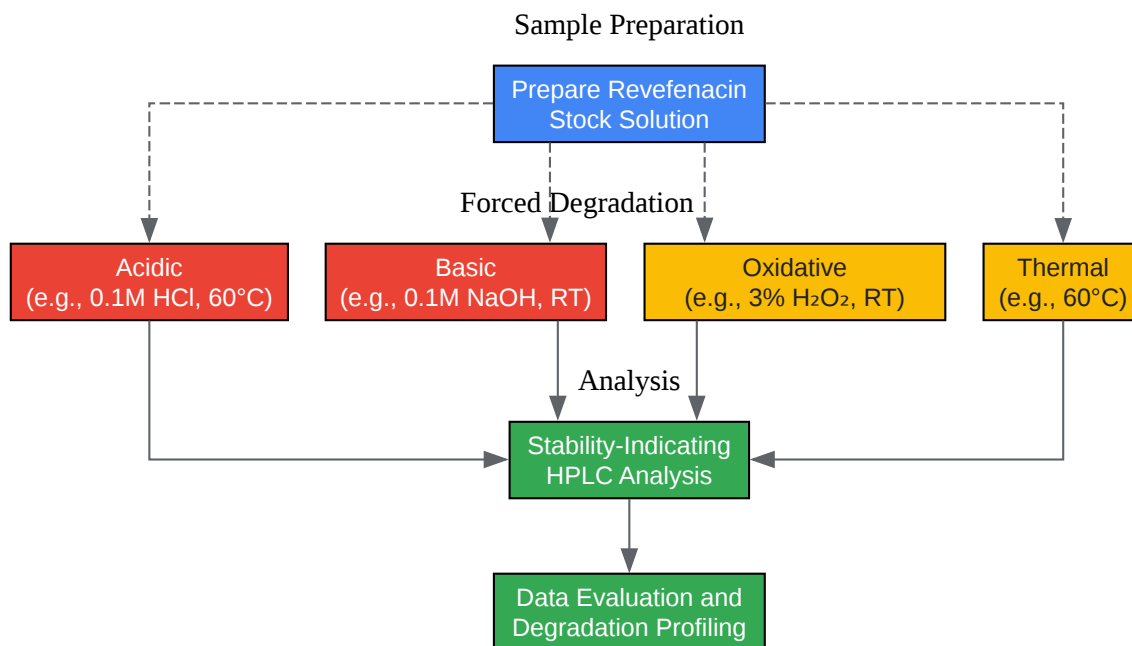
- At specified time points, withdraw samples from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method. An example of such a method could be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a flow rate of 1 mL/min, with UV detection at an appropriate wavelength.
- Quantify the amount of remaining **revefenacin** and any major degradation products.

Visualizations



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Caption: Primary degradation pathways of **revefenacin**.



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Caption: Workflow for a **revefenacin** forced degradation study.

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